molecular formula C6H11ClO3S B1376037 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride CAS No. 1420895-90-4

3-methyltetrahydro-2H-pyran-4-sulfonyl chloride

Cat. No.: B1376037
CAS No.: 1420895-90-4
M. Wt: 198.67 g/mol
InChI Key: BOOLPBBZCGYWEQ-UHFFFAOYSA-N
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Description

3-methyltetrahydro-2H-pyran-4-sulfonyl chloride is a high-purity chemical building block primarily employed in medicinal chemistry and drug discovery research. This compound serves as a versatile sulfonylation reagent, specifically designed to introduce the 3-methyltetrahydro-2H-pyran-4-sulfonyl moiety into target molecules. Its primary mechanism of action involves reacting with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively. This reactivity is crucial for creating diverse compound libraries for biological screening. The tetrahydropyran ring is a privileged scaffold in drug design, often contributing to favorable pharmacokinetic properties by increasing molecular rigidity and improving aqueous solubility. Researchers value this sulfonyl chloride for its application in the synthesis of potential protease inhibitors, where the sulfonamide group can act as a key pharmacophore interacting with enzyme active sites. The compound is particularly useful in the development of central nervous system (CNS) active agents, as the tetrahydropyran ring can enhance blood-brain barrier permeability. It is also used in the synthesis of analogs for probing structure-activity relationships (SAR) in various drug discovery programs. As a reactive intermediate, it must be handled under anhydrous conditions to prevent hydrolysis back to the sulfonic acid. This product is intended for use by qualified laboratory personnel exclusively for research and development purposes. https://pubchem.ncbi.nlm.nih.gov/compound/121003045 https://www.alfa.com/en/catalog/B25733/

Properties

IUPAC Name

3-methyloxane-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-5-4-10-3-2-6(5)11(7,8)9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOLPBBZCGYWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1420895-90-4 | Molecular Formula: C₆H₁₁ClO₃S | M.W.: 198.67 g/mol [1]

Part 1: Executive Technical Summary

3-methyltetrahydro-2H-pyran-4-sulfonyl chloride is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical sulfonamides and sulfonate esters.[1] Unlike simple aliphatic sulfonyl chlorides, this molecule incorporates a tetrahydropyran (THP) ring, which serves as a bioisostere for cyclohexane or phenyl rings in drug design. The inclusion of the ether oxygen lowers lipophilicity (LogP) compared to carbocyclic analogs, potentially improving the metabolic stability and aqueous solubility of downstream drug candidates.

Key Technical Attributes:

  • Stereochemical Complexity: Possesses two contiguous chiral centers at C3 and C4, existing as cis and trans diastereomers.

  • Reactivity Profile: Highly electrophilic sulfur center susceptible to nucleophilic attack by amines (

    
    ) and alcohols (
    
    
    
    ).[1]
  • Storage Stability: Moisture sensitive; hydrolyzes to the corresponding sulfonic acid and HCl. Requires storage under inert atmosphere (Ar/N₂) at 2–8°C.

Part 2: Structural & Conformational Analysis

The physicochemical behavior of this molecule is governed by the conformational preference of the six-membered pyran ring. Unlike cyclohexane, the presence of the oxygen atom at position 1 alters the bond lengths and introduces dipole effects, though the "chair" conformation remains the global minimum.

Stereochemical Configuration

The molecule exists as two primary diastereomers based on the relative orientation of the methyl group (C3) and the sulfonyl chloride group (C4).

  • Trans-Diastereomer (Thermodynamically Preferred):

    • Both the C3-Methyl and C4-Sulfonyl Chloride groups can adopt an equatorial-equatorial (e,e) orientation.

    • This conformation minimizes 1,3-diaxial interactions, making it the lower-energy isomer.[1]

  • Cis-Diastereomer:

    • Requires one substituent to be axial (a,e or e,a).

    • Higher energy state due to steric strain (A-value penalty).

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium between the stable diequatorial conformer and the less stable diaxial conformer for the trans isomer.

Conformation Fig 1. Conformational equilibrium of the trans-diastereomer favoring the diequatorial state. Trans_EE Trans-Isomer (Diequatorial) Most Stable Minimizes Steric Clash Trans_AA Trans-Isomer (Diaxial) High Energy Severe 1,3-Diaxial Strain Trans_EE->Trans_AA Ring Flip (High Barrier)

Part 3: Synthetic Methodologies

While specific industrial routes for CAS 1420895-90-4 are proprietary, the synthesis follows established protocols for heterocyclic sulfonyl chlorides. The most robust pathway involves the oxidative chlorination of the corresponding thiol or thioacetate.

Protocol A: Oxidative Chlorination (The NCS/HCl Route)

This method avoids the harsh conditions of gaseous chlorine (


), offering better functional group tolerance for the ether linkage.

Reagents:

  • Precursor: 3-methyltetrahydro-2H-pyran-4-thiol (or S-acetate).

  • Oxidant: N-Chlorosuccinimide (NCS).[1]

  • Solvent: Acetonitrile/HCl (aq) mixture.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-methyltetrahydro-2H-pyran-4-thiol (1.0 equiv) in Acetonitrile (10 volumes).

  • Acidification: Cool to 0°C and add 2M HCl (aq) (5.0 equiv).

  • Chlorination: Add NCS (3.0 equiv) portion-wise over 30 minutes, maintaining internal temperature <10°C. Exothermic reaction.

  • Workup: Dilute with diethyl ether. Wash organic phase with brine.

  • Purification: Dry over

    
     and concentrate in vacuo. Do not heat above 40°C  to prevent decomposition.
    
Visualization: Synthesis Pathway[3]

Synthesis Fig 2. Retrosynthetic pathway via oxidative chlorination of the thiol intermediate. Start 3-Methyl-4-pyranone Inter1 Intermediate: 3-Methyl-4-thiol-pyran Start->Inter1 Product Target: 3-Methyltetrahydro-2H-pyran- 4-sulfonyl chloride Inter1->Product Step1 1. Lawesson's Reagent 2. Reduction (NaBH4) Step2 NCS, HCl (aq) Acetonitrile, 0°C

Part 4: Analytical Characterization (Self-Validating Protocols)

Accurate identification requires distinguishing the sulfonyl chloride from its hydrolysis product (sulfonic acid).

Infrared Spectroscopy (FT-IR)

The sulfonyl chloride moiety provides a distinct diagnostic fingerprint.

  • Diagnostic Bands:

    • 
      :  1365–1385 cm⁻¹ (Strong)
      
    • 
      :  1160–1180 cm⁻¹ (Strong)
      
    • C–O–C (Ether): 1080–1100 cm⁻¹ (Pyran ring stretch)

  • Validation Check: If a broad band appears at 3400 cm⁻¹ (OH stretch), the sample has hydrolyzed to the sulfonic acid.

Nuclear Magnetic Resonance (¹H NMR)

Solvent:


 (Must be dry/neutralized; traces of water/acid cause degradation).
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
H4 3.60 – 3.80ddd (Multiplet)1HDeshielded by electron-withdrawing

group.[1]
H2/H6 3.90 – 4.10Multiplet2HEquatorial protons adjacent to Oxygen (deshielded).
H2/H6 3.30 – 3.50Multiplet2HAxial protons adjacent to Oxygen.
H3 2.10 – 2.30Multiplet1HMethine proton; coupling with H4 and Methyl.
CH₃ 0.95 – 1.10Doublet3HMethyl group coupled to H3.

Note: Chemical shifts are predicted based on additive substituent increments for tetrahydropyran systems.[1]

Part 5: Applications in Drug Discovery[4]

This molecule is a "Late-Stage Functionalization" (LSF) reagent.[1] It is rarely used as a starting material but rather to append the pyran-sulfonyl motif to advanced amine intermediates.[1]

Reactivity: Sulfonamide Formation

The primary application is the formation of sulfonamides (


).[1][2]

Optimized Coupling Protocol:

  • Base Selection: Pyridine or Triethylamine (TEA) is required to scavenge the HCl byproduct.

  • Solvent: Dichloromethane (DCM) or THF. Avoid protic solvents.

  • Catalysis: DMAP (4-Dimethylaminopyridine) (0.1 equiv) significantly accelerates the reaction with sterically hindered amines.

Visualization: Reactivity Logic

Reactivity Fig 3. Mechanism of sulfonamide formation via nucleophilic substitution. Scaffold 3-Methyl-THP-4-SO2Cl (Electrophile) TS Tetrahedral Transition State Scaffold->TS + Amine Amine Primary/Secondary Amine (Nucleophile) Amine->TS Product Sulfonamide (Stable Drug Scaffold) TS->Product Elimination of Cl- Byproduct HCl Salt TS->Byproduct

[2][3][4]

Strategic Value in Medicinal Chemistry[1]
  • Solubility: The pyran oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl analog.

  • Metabolic Stability: The 3-methyl substituent sterically hinders metabolic oxidation at the C3/C5 positions, potentially extending the half-life (

    
    ) of the drug.
    

References

  • Moser, A. (2008).[5] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. PubMed Central. Retrieved from [Link]

Sources

Precision Pharmacophores: The Therapeutic Utility and Synthetic Access of 3-Methyltetrahydro-2H-pyran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the optimization of lead compounds often necessitates a delicate balance between potency, metabolic stability, and physicochemical properties. The 3-methyltetrahydro-2H-pyran (3-Me-THP) scaffold has emerged as a high-value pharmacophore, offering a superior alternative to traditional cyclohexane or open-chain ether bioisosteres.

This guide analyzes the structural dynamics of the 3-Me-THP motif, detailing its ability to exert conformational control over ligand binding while modulating lipophilicity (LogD). We provide a rigorous examination of the Prins cyclization as the primary synthetic route for accessing these chiral scaffolds and offer validated protocols for their integration into drug development pipelines.

Structural Dynamics & Pharmacophore Properties

The Bioisostere Advantage

The tetrahydropyran (THP) ring is classically utilized as a bioisostere for cyclohexane.[1] However, the introduction of a methyl group at the C3 position transforms the scaffold from a passive spacer into an active conformational lock.

FeatureCyclohexaneUnsubstituted THP3-Methyl-THP
Electronic Character LipophilicPolar (Ether Oxygen)Polar + Hydrophobic Bulk
H-Bonding NoneAcceptor (1)Acceptor (1)
Conformational Bias Chair flip (rapid)Chair flip (moderate)Locked Chair (High Barrier)
Metabolic Liability High (Oxidation)Moderate (

-oxidation)
Low (Steric Shielding)
The "Conformational Lock" Effect

The strategic value of the C3-methyl substituent lies in its ability to bias the ring equilibrium. In a standard THP ring, the oxygen atom reduces the energy barrier for ring inversion compared to cyclohexane. However, placing a methyl group at C3 creates a strong preference for the substituent to adopt an equatorial position to avoid 1,3-diaxial interactions.

This "locking" effect is critical when designing ligands for hydrophobic pockets (e.g., kinase ATP-binding sites) where entropy penalties upon binding must be minimized. By pre-organizing the ligand into the bioactive conformation, the 3-Me-THP scaffold can significantly enhance binding affinity (


).

Synthetic Access: The Prins Cyclization[2][3][4][5]

While hydrogenation of pyrans is possible, it lacks stereocontrol. The industry standard for constructing highly substituted, enantiopure 3-Me-THP scaffolds is the Acid-Mediated Prins Cyclization .

Mechanistic Causality

The reaction proceeds via the condensation of a homoallylic alcohol with an aldehyde.[2][3] The critical step is the formation of an oxocarbenium ion intermediate.[4][5] The subsequent cyclization is governed by a chair-like transition state where the bulky substituents prefer the equatorial position, dictating the cis/trans selectivity of the resulting ring.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the Prins cyclization strategy, highlighting the critical decision points for stereocontrol.

PrinsCyclization Start Homoallylic Alcohol (Chiral Precursor) Intermed Oxocarbenium Ion Start->Intermed Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Intermed LewisAcid Lewis Acid (TMSOTf / InCl3) LewisAcid->Intermed Activation TS Chair-like Transition State Intermed->TS Cyclization Product 2,4,6-Substituted Tetrahydropyran TS->Product Stereoselective Closure

Figure 1: Mechanistic workflow of the Lewis-acid mediated Prins cyclization for THP synthesis.[4]

Experimental Protocols

Protocol: Stereoselective Synthesis of 2,4,6-Trisubstituted THP

Context: This protocol utilizes Indium(III) chloride (


) as a mild Lewis acid, favored for its tolerance of functional groups compared to traditional Bronsted acids.

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • 
     (10 mol%)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with argon. Add

    
     (0.5 mmol) and anhydrous DCM (10 mL).
    
  • Addition: Cool the suspension to 0°C. Add the aldehyde (5.5 mmol) followed slowly by the homoallylic alcohol (5.0 mmol) via syringe to control the exotherm.

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Critical Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the alcohol spot.

  • Quench: Quench the reaction with saturated aqueous

    
     (10 mL).
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to isolate the pure THP diastereomer.

Validation Criteria:

  • 1H NMR: Diagnostic doublet-of-doublets (dd) for the axial proton at C2 (approx. 3.2–3.5 ppm) confirms the chair conformation.

  • NOESY: Cross-peaks between H-2 and H-6 axial protons confirm cis-substitution if applicable.

Protocol: Microsomal Metabolic Stability Assay

Context: To verify the hypothesis that the 3-methyl substituent blocks metabolic oxidation.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).

Medicinal Chemistry Decision Logic

Integrating the 3-Me-THP scaffold requires a strategic evaluation of the target binding pocket. Use the following logic flow to determine scaffold suitability.

ScaffoldLogic Need Lead Optimization Requirement Solubility Issue: Poor Solubility? Need->Solubility Metab Issue: High Clearance? Need->Metab Selectivity Issue: Off-Target Binding? Need->Selectivity THP Switch to Tetrahydropyran Solubility->THP Yes (Lower LogD) MeTHP Switch to 3-Methyl-THP Metab->MeTHP Yes (Block Metabolic Hotspot) Selectivity->MeTHP Yes (Lock Conformation) THP->MeTHP If conformation is too flexible

Figure 2: Decision matrix for scaffold hopping from carbocycles to THP derivatives.

References

  • PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: Bridging Molecules for Innovative Medicines.[1] Retrieved from [1]

  • Ghosh, A. K., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Retrieved from [1][3][6]

  • Kumar, D., et al. (2017).[7] The value of pyrans as anticancer scaffolds in medicinal chemistry.[7] RSC Advances. Retrieved from [5]

  • Yadav, J. S., et al. (2017).[7] Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions.[5] Organic & Biomolecular Chemistry.[5] Retrieved from [5]

  • BOC Sciences. (2023). 3-Methyltetrahydropyran Product Information.[1][6][][9][10][11] Retrieved from

Sources

Methodological & Application

Protocol for sulfonylation using 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Sulfonylation using 3-Methyltetrahydro-2H-pyran-4-sulfonyl Chloride

Introduction & Scope

This technical guide details the handling and application of 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride (CAS: 1420895-90-4), a specialized building block used to introduce the 3-methyl-tetrahydropyran-4-sulfonyl moiety into pharmaceutical candidates.[1]

Unlike robust arylsulfonyl chlorides (e.g., tosyl chloride), this reagent is a secondary aliphatic sulfonyl chloride . Its reactivity is governed by two competing factors: steric hindrance from the adjacent 3-methyl group and the presence of an acidic


-proton at the C4 position. Successful application requires protocols that mitigate the risk of elimination side-reactions (sulfene formation) while ensuring complete conversion.[1]

This guide covers:

  • Mechanistic Considerations: Direct substitution vs. Sulfene pathways.

  • Protocol A: Synthesis of Sulfonamides (Primary/Secondary Amines).

  • Protocol B: Synthesis of Sulfonate Esters (Alcohols).

  • Troubleshooting & QC: Managing stereochemistry and hydrolysis.

Reagent Profile & Handling

PropertySpecification
Chemical Name 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride
CAS Number 1420895-90-4
Molecular Weight 198.67 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Storage 2–8°C, under inert atmosphere (

or Ar).[1] Moisture sensitive.[1]
Stability Prone to hydrolysis to the sulfonic acid (R-SO

H) upon exposure to atmospheric moisture.[1]

Handling Directive: Always allow the reagent bottle to warm to room temperature before opening to prevent water condensation. Dispense in a fume hood using dry syringe techniques.[1]

Mechanistic Insight: The "Sulfene" Risk

A critical distinction in working with aliphatic sulfonyl chlorides is the potential for the Sulfene Mechanism . Unlike aryl derivatives, 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride possesses an abstractable proton at the C4 position.[1]

  • Pathway A (Direct Substitution): The nucleophile attacks the sulfur atom directly. Stereochemistry of the pyran ring is strictly retained.

  • Pathway B (Sulfene Elimination-Addition): Strong bases (e.g., TEA, DIPEA) can deprotonate C4, eliminating chloride to form a transient sulfene intermediate (R

    
    C=SO
    
    
    
    ). The nucleophile then adds to the sulfene.
    • Risk:[1] This pathway destroys the stereocenter at C4 temporarily.[1] Re-addition can lead to epimerization , altering the cis/trans ratio of the 3-methyl and 4-sulfonyl substituents.[1]

Diagram 1: Mechanistic Pathways & Stereochemical Implications

G Start 3-methyl-THP-4-SO2Cl (Cis/Trans defined) Direct Direct Substitution (SN2-like) Attack at Sulfur Start->Direct Mild Base / Low Temp Sulfene Sulfene Intermediate (Planar C4) Start->Sulfene Strong Base / High Temp Base Base (B:) Base->Start Deprotonation Nu Nucleophile (H-Nu) Prod_Ret Product (Retention of Config) Direct->Prod_Ret + Nu Prod_Mix Product (Scrambled/Epimerized) Sulfene->Prod_Mix + Nu (Non-stereoselective addition)

Caption: Pathway selection depends on base strength and temperature. Pathway B (Red) risks epimerization.

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Amine Coupling)

Best for: Primary and secondary aliphatic/aromatic amines.

Rationale: We utilize Dichloromethane (DCM) as a non-polar solvent to minimize solvolysis and DIPEA as a base. While Pyridine is common, DIPEA is preferred here to minimize nucleophilic catalysis that might promote sulfene formation.[1]

Reagents:

  • Amine substrate (1.0 equiv)[2][3][4]

  • 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride (1.2 – 1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Anhydrous DCM (0.1 M concentration relative to amine)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the Amine  (1.0 equiv) and DIPEA  (2.5 equiv) in anhydrous DCM .
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Cooling is critical to suppress elimination.

  • Addition: Dissolve the Sulfonyl Chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS/TLC.[1] If amine remains, cool back to 0°C and add 0.2 equiv additional sulfonyl chloride.

  • Quench: Quench with saturated aqueous

    
     or water.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1]

Protocol B: Synthesis of Sulfonate Esters (Alcohol Coupling)

Best for: Primary and secondary alcohols.

Rationale: Alcohols are poorer nucleophiles than amines.[1] We require DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1] Note that DMAP forms a highly reactive N-sulfonylpyridinium ion, which accelerates the reaction but also increases the risk of elimination. Strict temperature control is mandatory.[1]

Reagents:

  • Alcohol substrate (1.0 equiv)[3][5]

  • Sulfonyl Chloride (1.5 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • DMAP (0.1 – 0.2 equiv)

  • Anhydrous DCM[1]

Step-by-Step Procedure:

  • Preparation: Dissolve Alcohol (1.0 equiv),

    
      (3.0 equiv), and DMAP  (0.1 equiv) in anhydrous DCM .
    
  • Cooling: Cool to -10°C to 0°C .

  • Addition: Add Sulfonyl Chloride (1.5 equiv) dropwise (neat or in DCM).

  • Reaction: Stir at 0°C for 1 hour. Only warm to room temperature if conversion is sluggish after 2 hours.

    • Note: If the alcohol is sterically hindered, heating may be required, but this will likely result in epimerization of the pyran ring.

  • Workup: Wash with 1N HCl (to remove DMAP/TEA), then saturated

    
    , then brine. Dry and concentrate.
    

Workflow Visualization

Diagram 2: General Sulfonylation Workflow

Workflow Setup Setup: Flame-dry glassware Inert Atmosphere (N2) Dissolve Dissolve Substrate + Base (DCM or THF) Setup->Dissolve Cool Cool to 0°C (Critical for Stereocontrol) Dissolve->Cool Add Add Sulfonyl Chloride Dropwise Cool->Add Monitor Monitor (TLC/LCMS) Check for Amine/Alcohol consumption Add->Monitor Decision Complete? Monitor->Decision Quench Quench (Sat. NH4Cl) Phase Separation Decision->Quench Yes AddMore Add 0.2 eq R-SO2Cl Decision->AddMore No Purify Purification (Flash Chromatography) Quench->Purify AddMore->Monitor

Caption: Standard operational workflow emphasizing temperature control for selectivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvents or old reagent.[1]Use freshly distilled DCM.[1] Check sulfonyl chloride quality by NMR (look for sulfonic acid peaks).[1]
Epimerization (dr change) Sulfene pathway active.[1]Lower reaction temperature (-10°C).[1] Switch to a weaker base (e.g., Pyridine or

in biphasic system).
No Reaction (Alcohols) Steric hindrance.[1]Increase DMAP to 0.5 equiv. Switch solvent to Pyridine (neat) if substrate tolerates.[1]
"Sulfene" Dimer Self-reaction of reagent.[1]Avoid premixing base and sulfonyl chloride without nucleophile present.[1] Add base last if possible (inverse addition).[1]

Self-Validating Check: Before committing the entire batch, run a pilot reaction with 10 mg of substrate. Check the


H NMR of the crude product. Specifically, examine the multiplet signals of the pyran ring protons. A change in coupling constants (

-values) compared to the starting material or literature analogs indicates a change in ring conformation or stereochemistry.[1]

References

  • General Reactivity of Sulfonyl Chlorides

    • Title: Sulfonyl Halide.[1][6][7][8][9][10][11][12][13]

    • Source: Wikipedia (General Chemistry Reference).[1]

    • URL:[Link]

  • Mechanistic Insight (Sulfene Intermediates)

    • Title: Organic sulfur mechanisms.[1][8] 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride.

    • Source: ResearchGate (King et al., Canadian Journal of Chemistry).
    • URL:[Link]

  • Analogous Chemistry (Tetrahydropyran Sulfonamides)

    • Title: Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans.[1]

    • Source: PMC (National Institutes of Health).[1]

    • URL:[Link]

  • Reagent Identification

    • Title: 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride (CAS 1420895-90-4).[1][14]

    • Source: ChemicalBook.[1]

Sources

Application Note: Utilizing 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride for the Construction of Diverse Sulfonamide Libraries in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Methyltetrahydropyran Motif in Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, frequently incorporated into small molecule therapeutics to enhance their pharmacological profiles.[1] As a bioisostere of a cyclohexane ring, the THP moiety introduces a degree of conformational rigidity and a strategically placed oxygen atom that can act as a hydrogen bond acceptor, potentially improving target engagement and aqueous solubility.[2] Furthermore, the incorporation of saturated heterocyclic systems like THP can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties by reducing the lipophilicity of a molecule compared to its carbocyclic analogue.[2] The addition of a methyl group at the 3-position of the THP ring provides an additional vector for exploring the steric and electronic requirements of a biological target, allowing for fine-tuning of potency and selectivity.

This application note provides a comprehensive guide for the effective use of 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride as a versatile building block in parallel synthesis campaigns. We will delve into the underlying chemical principles, provide detailed solution-phase and solid-phase protocols, and discuss critical considerations for library design and execution, enabling researchers to efficiently generate diverse libraries of 3-methyltetrahydropyran-4-sulfonamides for screening and lead optimization.

Chemical Properties and Reactivity of 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride

3-methyltetrahydro-2H-pyran-4-sulfonyl chloride (CAS 1420895-90-4) is a reactive electrophile that readily participates in nucleophilic substitution reactions with primary and secondary amines to form stable sulfonamide linkages.[3][4] The electron-withdrawing nature of the two oxygen atoms and the chlorine atom on the sulfonyl group renders the sulfur atom highly electrophilic and susceptible to attack by the lone pair of electrons on the amine nitrogen.[5]

Stereochemical Considerations:

The presence of stereocenters at the 3- and 4-positions of the pyran ring means that 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride can exist as a mixture of cis and trans diastereomers. The relative orientation of the methyl and sulfonyl chloride groups can influence the reactivity of the sulfonyl chloride and the conformational presentation of the resulting sulfonamide. It is crucial for researchers to be aware of the isomeric composition of their starting material, as this can impact the diversity and biological activity of the synthesized library. When sourcing this reagent, it is advisable to obtain information on the diastereomeric ratio from the supplier. For certain applications, separation of the diastereomers prior to library synthesis may be warranted to probe the structure-activity relationship (SAR) of individual isomers.

Workflow for Parallel Library Synthesis

The generation of a sulfonamide library using 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride can be efficiently accomplished through a parallel synthesis workflow. This involves the reaction of the sulfonyl chloride with a diverse panel of primary and secondary amines in a multi-well format.

Figure 1: A generalized workflow for the parallel synthesis of a 3-methyltetrahydropyran-4-sulfonamide library.

Experimental Protocols

The following protocols are provided as a starting point and can be adapted and optimized for specific amine libraries and available laboratory automation.

Protocol 1: Solution-Phase Parallel Synthesis

This protocol is well-suited for generating a moderately sized library of compounds for initial screening.

1. Reagent Preparation:

  • Amine Stock Solutions: Prepare 0.2 M stock solutions of a diverse library of primary and secondary amines in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a 96-well plate format.

  • Sulfonyl Chloride Solution: Prepare a 0.2 M solution of 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride in anhydrous DCM.

  • Base Solution: Prepare a 0.4 M solution of a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in anhydrous DCM.

2. Reaction Setup:

  • To each well of a 96-well reaction block, add the amine stock solution (100 µL, 1.0 eq).

  • Add the base solution (100 µL, 2.0 eq).

  • Add the 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride solution (100 µL, 1.0 eq) to each well.

  • Seal the reaction block and agitate at room temperature for 12-18 hours.

3. Reaction Work-up and Purification:

  • After the reaction is complete, concentrate the solvent in each well using a centrifugal evaporator.

  • Redissolve the residue in a suitable solvent mixture for purification, such as DCM/methanol.

  • Purify the individual compounds using high-throughput preparative HPLC-MS.

4. Analysis and Characterization:

  • Confirm the identity and purity of the synthesized compounds using LC-MS and ¹H NMR analysis of representative examples.

Protocol 2: Solid-Phase Synthesis using a Resin-Bound Amine

This protocol is advantageous for larger libraries as it simplifies purification by allowing for filtration-based removal of excess reagents.

1. Resin Preparation:

  • Swell a suitable amine-functionalized resin (e.g., aminomethyl polystyrene resin) in an appropriate solvent like DCM or DMF for 1 hour.

  • Wash the resin extensively with the reaction solvent.

2. Sulfonylation Reaction:

  • To a reaction vessel containing the swollen resin (1.0 eq of amine), add a solution of 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride (2.0 eq) and a non-nucleophilic base such as DIPEA (3.0 eq) in a suitable solvent (e.g., DCM or DMF).

  • Agitate the reaction mixture at room temperature for 18-24 hours.

3. Washing and Cleavage:

  • After the reaction, thoroughly wash the resin with the reaction solvent, followed by methanol and DCM to remove excess reagents and byproducts.

  • Cleave the sulfonamide product from the resin using an appropriate cleavage cocktail (e.g., for a Rink amide linker, a solution of trifluoroacetic acid in DCM).

4. Product Isolation and Purification:

  • Collect the cleavage filtrate and concentrate it to obtain the crude product.

  • Purify the product as needed using preparative HPLC-MS.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the solution-phase synthesis of 3-methyltetrahydropyran-4-sulfonamides.

ParameterConditionRationale
Sulfonyl Chloride 3-methyltetrahydro-2H-pyran-4-sulfonyl chlorideThe core building block providing the desired motif.
Amine Diverse primary and secondary aminesTo generate a library with varied chemical space.
Base Triethylamine or DIPEA (2.0 eq)To neutralize the HCl byproduct of the reaction.[6]
Solvent Anhydrous DCM or DMFTo ensure a moisture-free environment and dissolve reactants.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Reaction Time 12-24 hoursAllows for high conversion across a range of amine reactivities.

Logical Relationships in Library Design

The design of the amine library is critical to effectively explore the desired chemical space. A well-designed library should incorporate a variety of functionalities to probe different aspects of the target's binding pocket.

LibraryDesign A 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride E Diverse Sulfonamide Library A->E B Aliphatic Amines (Varying chain length, branching) B->E C Aromatic/Heteroaromatic Amines (Probing π-π stacking, H-bonding) C->E D Functionalized Amines (e.g., alcohols, esters, amides) D->E

Figure 2: Logical relationship between the core scaffold and amine diversity in library design.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid. All reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Amine Reactivity: The reactivity of amines can vary significantly. Electron-deficient aromatic amines may require longer reaction times or elevated temperatures to achieve high conversion.

  • Purification Strategy: High-throughput purification is essential for parallel synthesis. Mass-directed preparative HPLC is a powerful tool for isolating pure compounds from the crude reaction mixtures.

  • Stereoisomer Complexity: If the starting sulfonyl chloride is a mixture of diastereomers, the resulting sulfonamide products will also be diastereomeric mixtures. This can complicate purification and biological evaluation. Consider using a chiral stationary phase for HPLC if separation of diastereomers is desired.

Conclusion

3-methyltetrahydro-2H-pyran-4-sulfonyl chloride is a valuable and versatile building block for the parallel synthesis of diverse sulfonamide libraries. Its incorporation can significantly enhance the drug-like properties of small molecules. By employing the robust protocols and considering the key experimental parameters outlined in this application note, researchers can efficiently generate high-quality compound libraries to accelerate their drug discovery programs.

References

  • Vertex AI Search. (2024, May 16).
  • BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Thieme. (2024, December 6).
  • Springer. (2021, October 1).
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Macmillan Group - Princeton University. (2023, September 28).
  • ChemicalBook. (2025, January 14).
  • ChemicalBook. (n.d.). 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride CAS#: 1420895-90-4.
  • Frontier Research Publication. (2024, February 26).
  • PubMed. (2015, November 9). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method.
  • ACS Combinatorial Science - Figshare. (2014, April 14).
  • ACS Publications. (2014, March 3).
  • The Royal Society of Chemistry. (2014, July 7). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2.
  • PMC. (n.d.).
  • ChemicalBook. (n.d.). 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride.
  • Frontier Research Publication. (2024, February 26).

Sources

Topic: Solvent Selection for Reactions with 3-Methyltetrahydro-2H-pyran-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

3-Methyltetrahydro-2H-pyran-4-sulfonyl chloride is an aliphatic sulfonyl chloride that serves as a valuable building block for introducing a substituted, non-aromatic heterocyclic motif into target molecules. The high electrophilicity of the sulfonyl sulfur atom, which is essential for its synthetic utility, also renders it highly susceptible to solvent-mediated decomposition and side reactions. The choice of solvent is therefore not a passive parameter but a critical determinant of reaction success, yield, and purity. This guide provides a detailed framework for rational solvent selection, outlining the mechanistic considerations, a systematic protocol for solvent screening, and a decision-making guide for reactions involving this reagent, particularly in the synthesis of sulfonamides and sulfonate esters.

Introduction: The Critical Role of the Reaction Environment

3-Methyltetrahydro-2H-pyran-4-sulfonyl chloride belongs to the class of aliphatic sulfonyl chlorides. Unlike their aromatic counterparts, the reactivity of which can be modulated by ring electronics, the reactivity of this compound is dictated purely by the potent inductive effects of the sulfonyl group. This makes it a highly effective electrophile for reactions with a broad range of nucleophiles, most notably primary and secondary amines to form sulfonamides, and alcohols to form sulfonate esters.[1][2]

However, this inherent reactivity presents a significant challenge: stability. The compound is acutely sensitive to hydrolysis by trace water and can react with protic or even sufficiently nucleophilic aprotic solvents.[3][4] Consequently, selecting an appropriate solvent is paramount. An ideal solvent must satisfy several criteria:

  • Inertness: It must not react with the sulfonyl chloride or other reagents.

  • Solubility: It must adequately dissolve all reactants to ensure a homogeneous reaction mixture.

  • Boiling Point: It should be suitable for the desired reaction temperature and easily removable during work-up.

  • Influence on Mechanism: It should favor the desired reaction pathway over competing side reactions.

This document provides the scientific rationale and a practical, step-by-step protocol to guide the researcher in navigating these challenges to achieve optimal reaction outcomes.

Reagent Profile: Reactivity and Stability Considerations

The central sulfur atom in 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride is attached to two strongly electron-withdrawing oxygen atoms and a chlorine atom, making it highly electron-deficient and a hard electrophile.[2] This potent electrophilicity drives its reactions with nucleophiles.

The primary vulnerability of the reagent is its reaction with water. Hydrolysis leads to the formation of the corresponding sulfonic acid, which is typically unreactive under these conditions and represents a loss of valuable starting material.[1][5] This reaction can be catalyzed by the HCl byproduct, making the use of anhydrous solvents and an inert atmosphere essential.

Key Reactions:

  • Sulfonamide Formation: R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

  • Sulfonate Ester Formation: R-SO₂Cl + R'OH + Base → R-SO₂OR' + Base·HCl

  • Hydrolysis (Side Reaction): R-SO₂Cl + H₂O → R-SO₃H + HCl

The Role of the Solvent: Mechanistic Considerations

The solvent influences reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and intermediates. For sulfonyl chlorides, the choice is primarily between different classes of aprotic solvents.

Aprotic Solvents: The Recommended Choice

Aprotic solvents are the standard choice for reactions with sulfonyl chlorides as they do not possess acidic protons that can react with the electrophile.[3] They can be broadly categorized as non-polar and polar.

  • Non-Polar Aprotic Solvents: (e.g., Toluene, Hexanes). These are generally poor choices as they often fail to adequately dissolve the polar sulfonyl chloride and many common nucleophiles (especially amine salts). Their use can lead to heterogeneous mixtures and slow, incomplete reactions.

  • Polar Aprotic Solvents: (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)). This class represents the best compromise of properties.

    • Dichloromethane (DCM): Often the solvent of first choice. It is relatively inert, has excellent solvating power for a wide range of organic compounds, and its low boiling point (40 °C) simplifies product isolation.[6]

    • Acetonitrile (ACN): Its higher polarity can sometimes accelerate reactions by stabilizing charged intermediates.[7] However, it must be rigorously dried, as it is hygroscopic.

    • Tetrahydrofuran (THF): A good solvent for many reactions, but it can contain peroxides and water if not properly purified and stored. Peroxides can cause unwanted side reactions, and water will lead to hydrolysis.

Protic Solvents: To Be Avoided

Protic solvents such as water, methanol, and ethanol are generally incompatible with sulfonyl chlorides.[3] The lone pair on the oxygen atom can act as a nucleophile, leading to a rapid solvolysis reaction that consumes the starting material to produce sulfonic acids or sulfonate esters derived from the solvent.[1][4] These solvents should only be used if the express goal of the reaction is solvolysis.

Solvent Class Examples Primary Application / Rationale Potential Issues
Polar Aprotic Dichloromethane (DCM), 1,2-Dichloroethane (DCE)First choice for general use. Inert, good solubility for many organic reactants, easy to remove.Must be anhydrous.
Acetonitrile (ACN)Can accelerate reactions due to high polarity; good for less soluble amine salts.Must be rigorously anhydrous; can be difficult to remove.
Tetrahydrofuran (THF), 2-Methyl-THFGood solvating properties.Must be anhydrous and peroxide-free.
Non-Polar Aprotic Toluene, HexaneRarely used; may be considered for specific applications where polarity is detrimental.Poor solubility for sulfonyl chloride and polar nucleophiles.
Protic Water, Methanol, EthanolAVOID. Only to be used if solvolysis is the intended reaction.Rapidly reacts with and consumes the sulfonyl chloride.[1][3]

Protocol: Systematic Solvent Screening for Nucleophilic Substitution

This protocol provides a robust workflow for efficiently screening a panel of solvents to identify the optimal conditions for reacting 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride with a chosen nucleophile (e.g., a primary or secondary amine).

Objective

To determine the solvent that provides the highest conversion of starting material, highest yield of the desired product, and lowest formation of impurities (primarily the sulfonic acid hydrolysis byproduct).

Materials & Reagents
  • 3-Methyltetrahydro-2H-pyran-4-sulfonyl chloride

  • Nucleophile (e.g., Benzylamine)

  • Tertiary amine base (e.g., Triethylamine or DIPEA, distilled and stored over KOH)

  • Recommended anhydrous solvents for screening: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)

  • Reaction vials (e.g., 4 mL) with stir bars and screw caps

  • Inert gas supply (Nitrogen or Argon)

  • Analytical tools: TLC plates, LC-MS system

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Monitoring & Analysis prep_nuc Prepare Nucleophile/ Base Stock Solution vial_dcm Vial 1: DCM prep_nuc->vial_dcm Aliquot vial_acn Vial 2: ACN prep_nuc->vial_acn Aliquot vial_thf Vial 3: THF prep_nuc->vial_thf Aliquot vial_etoac Vial 4: EtOAc prep_nuc->vial_etoac Aliquot prep_sc Prepare Sulfonyl Chloride Stock Solution prep_sc->vial_dcm Initiate Reaction prep_sc->vial_acn Initiate Reaction prep_sc->vial_thf Initiate Reaction prep_sc->vial_etoac Initiate Reaction tlc TLC Analysis (t=1h, 4h, 24h) vial_dcm->tlc vial_acn->tlc vial_thf->tlc vial_etoac->tlc lcms LC-MS Analysis (Final Timepoint) tlc->lcms result Compare Yield & Purity lcms->result

Caption: Workflow for parallel solvent screening.

Step-by-Step Protocol
  • Preparation: Under an inert atmosphere, prepare a stock solution of the nucleophile (1.0 eq) and base (1.2 eq) in a suitable solvent (e.g., DCM). In a separate flask, prepare a stock solution of 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride (1.1 eq).

  • Reaction Setup: Add a stir bar to four labeled reaction vials. To each vial, add the appropriate anhydrous solvent (e.g., 2 mL each of DCM, ACN, THF, EtOAc).

  • Reagent Addition: Add an aliquot of the nucleophile/base stock solution to each of the four vials.

  • Initiation: While stirring at room temperature (or a pre-determined temperature), add an aliquot of the sulfonyl chloride stock solution to each vial to initiate the reactions simultaneously.

  • Monitoring: Monitor the progress of each reaction by TLC at set time points (e.g., 1, 4, and 24 hours). Spot the reaction mixture against the starting sulfonyl chloride and nucleophile. The disappearance of the starting materials and the appearance of a new, less polar spot (for sulfonamides) indicates product formation.

  • Quenching & Analysis: Once the reactions appear complete (or after 24 hours), quench a small aliquot (e.g., 50 µL) from each vial by diluting it into a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile). Analyze this diluted sample by LC-MS.

  • Data Interpretation: Compare the LC-MS results from each reaction. Look for the peak corresponding to the desired product and the hydrolysis byproduct (sulfonic acid). The optimal solvent is the one that gives the highest ratio of product to starting material and hydrolysis byproduct.

Data Interpretation and Solvent Selection Guide

The data from the screening protocol will allow for an informed decision. A successful reaction will show high conversion of the limiting reagent and minimal formation of the sulfonic acid.

Visualization of Decision-Making

The following logic tree can guide the initial choice of solvent(s) for screening, based on the properties of the nucleophile.

G start Start: Select Solvent for Reaction with R-SO₂Cl q1 Is the nucleophile (e.g., amine) soluble in DCM? start->q1 rec_dcm Primary Choice: DCM (Inert, reliable) q1->rec_dcm Yes q2 Is the nucleophile soluble in ACN or THF? q1->q2 No a1_yes Yes a1_no No rec_acn_thf Screening Choices: ACN and/or THF (Higher polarity) q2->rec_acn_thf Yes rec_other Consider alternative strategies: - Use a co-solvent - Modify the nucleophile (e.g., salt form) - Screen other polar aprotics (e.g., DMF - use with caution) q2->rec_other No a2_yes Yes a2_no No

Caption: Decision tree for initial solvent selection.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Slow Reaction 1. Poor solubility of reactants. 2. Low reactivity of the nucleophile.1. Switch to a more polar solvent like ACN.[3] 2. Gently heat the reaction (e.g., to 40-50 °C), but monitor for decomposition.
Low Yield of Product 1. Incomplete reaction. 2. Product instability during workup.1. Increase reaction time or temperature. 2. Ensure workup conditions are non-acidic and brief.
Significant Hydrolysis Product 1. Water present in the solvent, reagents, or glassware. 2. Reaction run in a humid atmosphere.1. Use freshly distilled/anhydrous solvents. Dry glassware in an oven. 2. Run the reaction under an inert atmosphere (N₂ or Ar).
Multiple Side Products 1. Reaction temperature is too high. 2. The solvent is participating in the reaction. 3. Di-sulfonylation of primary amines.[8]1. Run the reaction at a lower temperature (e.g., 0 °C to RT). 2. Switch to a more inert solvent like DCM. 3. Add the sulfonyl chloride slowly to the amine solution to avoid high local concentrations.[8]

Conclusion

The successful application of 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride in synthesis is critically dependent on the careful selection of the reaction solvent. The guiding principle is the exclusion of protic reagents and moisture to prevent facile hydrolysis of this reactive electrophile. A systematic screening of anhydrous, polar aprotic solvents—starting with dichloromethane as a reliable default—is the most effective strategy for identifying optimal conditions. By understanding the mechanistic role of the solvent and employing the protocols outlined in this guide, researchers can minimize side reactions, maximize yields, and reliably incorporate this valuable building block into their synthetic targets.

References

  • Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Bowser JR, Williams PJ, Kura K. Preparation of sulfonamides from N-silylamines. J Org Chem. 1983;48. Available from: [Link]

  • Benchchem. Technical Support Center: Solvent Effects on the Rate of Sulfonylation.
  • Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]

  • Macmillan Group - Princeton University. Synthesis of Sulfonamides. Available from: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2016_Synth_Methods_Drug_Discovery_Vol_2.pdf]([Link] Macmillan Group/files/publications/2016_Synth_Methods_Drug_Discovery_Vol_2.pdf)

  • Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2023_JACS_Joe.pdf]([Link] Macmillan Group/files/publications/2023_JACS_Joe.pdf)

  • Robertson, R. E. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. 1971. Available from: [Link]

  • D'Souza, M. J., et al. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. 2008. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Benchchem. Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
  • Kee, C.-W., et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available from: [Link]

  • ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Available from: [Link]

  • Wikipedia. Sulfonyl halide. Available from: [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]

  • ACS Organic & Inorganic Au. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. 2021. Available from: [Link]

  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methyltetrahydro-2H-pyran-4-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Purification, Stability, and Troubleshooting Guide[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride , a critical intermediate for sulfonamide-based drug discovery.[1]

This molecule presents a "double-edged" challenge:

  • Chemical Instability: The sulfonyl chloride moiety (

    
    ) is highly moisture-sensitive and prone to hydrolysis.[1]
    
  • Stereochemical Complexity: The 3-methyl and 4-sulfonyl substituents create diastereomeric possibilities (cis vs. trans), complicating purification.[1]

This guide moves beyond standard protocols, offering a logic-driven workflow to purify and stabilize this compound without compromising yield.

Module 1: Critical Handling & Stability

The Golden Rule: Water is the enemy. Heat is the accomplice.

Sulfonyl chlorides in aliphatic heterocycles are generally less stable than their aromatic counterparts (e.g., Tosyl chloride) due to the lack of resonance stabilization.

Stability Profile
ParameterSpecificationRisk FactorMitigation
Moisture Sensitivity HighHydrolysis to sulfonic acid (

) +

.[1]
Store under Argon/Nitrogen. Use Schlenk lines.
Thermal Stability Low to ModerateDesulfonylation (

extrusion) at

.[1]
Avoid boiling during recrystallization. Do not distill at atmospheric pressure.
Silica Compatibility PoorAcidic silica catalyzes hydrolysis.Use neutralized silica or rapid filtration (see Module 3).[1]

Module 2: Workup & Isolation (The First Line of Defense)

Most purity issues stem from the initial quench. If you synthesized this via oxidative chlorination (e.g., Thiol +


/NCS), your reaction mixture contains acidic byproducts.[1]
The "Cold-Fast" Wash Protocol

Do not use standard separatory funnel shaking times.

  • Quench: Cool reaction mixture to 0°C .

  • Dilution: Dilute with cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

  • Wash:

    • Wash 1: Ice-cold water (Shake for 10 seconds, separate immediately).[1]

    • Wash 2: Ice-cold Sat.

      
        (Neutralize acid traces; rapid separation).[1]
      
    • Wash 3: Ice-cold Brine .[1]

  • Dry: Dry over anhydrous

    
     (avoid 
    
    
    
    if clumping indicates water retention).[1] Filter and concentrate at <30°C .
Workflow Visualization

WorkupLogic Start Crude Reaction Mixture (Oxidative Chlorination) TempControl Cool to 0°C (Critical Step) Start->TempControl Solvent Dilute with cold DCM TempControl->Solvent Wash1 Wash: Ice-Water (Max 15 sec contact) Solvent->Wash1 Wash2 Wash: Cold NaHCO3 (Remove HCl) Wash1->Wash2 Hydrolysis Hydrolysis Risk! (Sulfonic Acid Formation) Wash1->Hydrolysis If warm/slow Dry Dry: Anhydrous MgSO4 Wash2->Dry Conc Concentrate < 30°C (Rotovap) Dry->Conc Result Crude Solid/Oil Ready for Purification Conc->Result

Figure 1: The "Cold-Fast" Workup Logic to minimize hydrolysis during isolation.

Module 3: Purification Methodologies

Method A: Recrystallization (Recommended)

This is the superior method for separating diastereomers (cis/trans) and removing sulfonic acid impurities.

  • Solvent System: Hexane/DCM or Heptane/Toluene.

  • Protocol:

    • Dissolve crude solid in the minimum amount of DCM (or Toluene) at room temperature (do not boil).

    • Slowly add Hexane (or Heptane) until turbidity persists.

    • Store at -20°C overnight.

    • Filter cold under inert atmosphere if possible.

  • Why this works: The sulfonyl chloride is lipophilic. The sulfonic acid impurity is polar and will oil out or remain in the supernatant.

Method B: Flash Chromatography (Risky but Fast)

Use this only if crystallization fails.[1] Silica gel is acidic and contains adsorbed water, which destroys sulfonyl chlorides.[1]

  • Modifications Required:

    • Neutralize Silica: Pre-wash the column with 1%

      
       in Hexane (optional, but recommended).[1]
      
    • Eluent: Hexane/EtOAc (Gradient: 100:0 to 80:20).

    • Speed: Perform a "Flash Filtration" (retention time < 5 mins).

    • Loading: Load as a solid or in minimal DCM. Avoid MeOH (reacts to form sulfonates).[1]

Module 4: Stereochemical Troubleshooting

The 3-methyl and 4-sulfonyl groups introduce diastereomers.[1]

  • Scenario: You observe two spots on TLC or double peaks in NMR.

  • Analysis:

    • Trans-isomer: Likely the thermodynamic product (diequatorial conformation in the chair form).

    • Cis-isomer: Kinetic product (axial-equatorial).[1]

  • Separation Strategy:

    • Recrystallization is highly effective here. The more symmetrical isomer (usually trans) tends to crystallize more readily.

    • If you need the cis isomer, check the mother liquor from the recrystallization.

Decision Tree: Purification Strategy

PurificationTree Input Crude Material State Physical State? Input->State Solid Solid State->Solid Yes Oil Oil/Gum State->Oil Yes Purity Purity > 85%? Solid->Purity Flash Flash Chromatography (Fast, Neutral Silica) Oil->Flash Standard Distill Kugelrohr Distillation (High Vac, <60°C) Oil->Distill If thermally stable Cryst Recrystallization (Hexane/DCM) Purity->Cryst Yes Purity->Flash No

Figure 2: Strategic Decision Tree for selecting the optimal purification method.

FAQ & Troubleshooting Matrix

Q1: My product turned into a gummy oil after the column. What happened?

  • Diagnosis: Hydrolysis occurred on the silica.

  • Fix: The "gum" is likely the sulfonic acid. Next time, use a shorter column, run it faster, or switch to recrystallization.

Q2: NMR shows a broad peak at 9-10 ppm.

  • Diagnosis: This is the

    
     proton.[1] Your product has hydrolyzed.[2][3]
    
  • Fix: Dissolve in DCM, wash with cold

    
    , dry, and re-isolate.
    

Q3: Can I store the chloride in solution?

  • Diagnosis: Not recommended for long periods.

  • Fix: If necessary, store in anhydrous Benzene or Toluene at -20°C. Avoid ethers (THF) or chlorinated solvents for long-term storage as they can contain trace HCl or peroxides.[1]

Q4: How do I separate the cis/trans isomers?

  • Diagnosis: Diastereomers have different physical properties.

  • Fix: Use fractional crystallization. The trans-isomer (diequatorial) usually has a higher melting point and crystallizes first from non-polar solvents.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 .[1] (Standard protocols for sulfonyl chloride handling and crystallization).

  • Organic Syntheses. General procedures for oxidative chlorination of thiols. (Search: "Sulfonyl Chloride").[1]

  • BenchChem Technical Support. Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides.

Sources

Troubleshooting low reactivity of sterically hindered amines with sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis Subject: Troubleshooting Low Reactivity of Sterically Hindered Amines with Sulfonyl Chlorides

Welcome to the Sulfonamide Synthesis Crisis Center

Current Status: You are likely staring at a TLC plate showing unreacted amine and a new polar spot (sulfonic acid) caused by the hydrolysis of your sulfonyl chloride.

The Core Problem: The reaction between a sulfonyl chloride (


) and an amine is a nucleophilic substitution at the sulfur atom.[1] Sterically hindered amines (e.g., tert-butylamine, ortho-substituted anilines) cannot easily access the electrophilic sulfur center. This kinetic barrier slows the reaction significantly, allowing the background reaction—hydrolysis of the sulfonyl chloride by trace moisture—to outcompete your desired bond formation.

The Solution Strategy: To win this race, we must either (A) Activate the electrophile (Catalysis), (B) Activate the nucleophile (Deprotonation/Silylation), or (C) Change the leaving group (SuFEx).

Part 1: Diagnostic & Decision Matrix

Before choosing a protocol, verify your failure mode.

TroubleshootingFlow Start START: Reaction Stalled/Low Yield CheckHydrolysis Is the Sulfonyl Chloride hydrolyzing (polar spot)? Start->CheckHydrolysis Stable No, RSO2Cl is stable but unreactive CheckHydrolysis->Stable Slow Kinetics Unstable Yes, RSO2Cl decomposes faster than it reacts CheckHydrolysis->Unstable Competitive Hydrolysis Catalysis METHOD A: Nucleophilic Catalysis (DMAP) Stable->Catalysis Moderate Hindrance Anionic METHOD C: Anionic Activation (LiHMDS/NaH) Stable->Anionic Severe Hindrance Silyl METHOD B: Silyl-Amine Activation (TMS-protection) Unstable->Silyl Try first SuFEx METHOD D: Reagent Switch (Sulfonyl Fluorides) Unstable->SuFEx If RSO2Cl is too labile

Figure 1: Decision matrix for selecting the appropriate troubleshooting protocol based on reactant stability and steric severity.

Part 2: Troubleshooting Protocols

Method A: The Catalytic Boost (DMAP)

Use Case: Moderately hindered amines where standard pyridine/DCM conditions yield <20% conversion.

Mechanism: Pyridine is often too sterically hindered to attack the sulfonyl sulfur effectively. DMAP (4-Dimethylaminopyridine) is a "super-nucleophile." It attacks the sulfonyl chloride to form a highly reactive


-sulfonylpyridinium salt. This intermediate is more electrophilic than the starting chloride and sits further from the bulk of the sulfonyl group, inviting attack from your hindered amine.

Protocol:

  • Stoichiometry: Amine (1.0 eq), Sulfonyl Chloride (1.2–1.5 eq), DMAP (0.1–0.2 eq) , Et

    
    N or DIPEA (2.0 eq).
    
  • Solvent: Anhydrous DCM or DCE (0.2 M).

  • Procedure:

    • Dissolve amine, base, and DMAP in solvent.

    • Add sulfonyl chloride slowly at 0 °C.[2]

    • Crucial Step: Allow to warm to reflux if necessary. The DMAP-adduct is stable enough to survive mild heating.

  • Note: If the reaction is still slow, stoichiometric DMAP can be used, but removal requires acidic washing (CuSO

    
     or HCl).
    
Method B: The Silyl-Amine Trick (TMS-Activation)

Use Case: When the amine is non-nucleophilic or the sulfonyl chloride is moisture sensitive.

Why it works: Silylating the amine (


) removes the N-H hydrogen bond donor capability (preventing aggregation) and increases the HOMO energy of the nitrogen, making it more nucleophilic towards "hard" electrophiles like sulfonyl chlorides. It also acts as an internal proton scavenger (leaving group is TMS-Cl).

Protocol:

  • Pre-step: Treat your hindered amine with BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl/Base in DCM to generate the

    
    -silylamine in situ.
    
  • Reaction: Add the sulfonyl chloride directly to the silylamine solution.

  • Additives: A catalytic amount of fluoride (TBAF or CsF) can accelerate the cleavage of the Si-N bond upon product formation, driving the equilibrium.

Method C: The Anionic Force (LiHMDS/NaH)

Use Case: Severely hindered amines (t-butyl, adamantyl) or when the sulfonyl chloride is relatively stable.

Mechanism: Instead of waiting for a neutral amine to attack, we deprotonate it to form a metal amide (


). This increases nucleophilicity by orders of magnitude (thermodynamic forcing).

Protocol:

Step Action Critical Detail
1. Drying Dry amine and THF. Moisture will kill the base immediately.
2. Deprotonation Dissolve amine (1.0 eq) in THF at -78 °C (or 0 °C). Add LiHMDS (1.1 eq) dropwise. Stir for 30 mins to ensure full anion formation. LiHMDS is preferred over NaH for solubility.
3. Addition Add Sulfonyl Chloride (1.1 eq) as a solution in THF. Add slowly to avoid exotherms.

| 4. Warming | Allow to warm to RT. | The reaction is usually instantaneous upon warming. |

Warning: Sulfonyl chlorides can react with strong bases to form sulfenes (via elimination of HCl if


-protons are present). If your sulfonyl chloride has 

-protons (e.g., Benzylsulfonyl chloride), keep the temperature low (-78 °C) to favor substitution over elimination.
Method D: The Nuclear Option (SuFEx)

Use Case: When the sulfonyl chloride is unstable, hydrolyzes instantly, or you need "Click" chemistry reliability.

The Fix: Switch from Sulfonyl Chloride to Sulfonyl Fluoride (


).
  • Why: The S-F bond is incredibly stable to hydrolysis and thermolysis. It does not react with amines under standard conditions, allowing you to heat the mixture without destroying the reagent. It only reacts when "activated" by specific conditions (SuFEx).[3]

Protocol (Si-SuFEx):

  • Reagents: Sulfonyl Fluoride (1.0 eq), Silyl Ether or Silyl Amine partner, DBU (10-20 mol%) or BEMP .

  • Solvent: Acetonitrile.[4]

  • Mechanism: The base (DBU) activates the silicon species, creating a hypervalent silicon intermediate that delivers the nucleophile to the sulfur, ejecting the fluoride.

  • Advantage: You can heat this to 80 °C+ in wet acetonitrile without hydrolyzing the sulfonyl fluoride.

Part 3: Mechanistic Visualization

Understanding the catalytic cycle of DMAP is vital for troubleshooting. If DMAP fails, it is usually because the


-sulfonylpyridinium intermediate is not forming or is too crowded.

DMAP_Mechanism RSO2Cl Sulfonyl Chloride (Electrophile) Intermediate N-Sulfonylpyridinium Salt (Activated) RSO2Cl->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product Sulfonamide (Product) Intermediate->Product Nucleophilic Substitution Amine Hindered Amine (Nucleophile) Amine->Product Product->DMAP Regeneration Base Auxiliary Base (Scavenges HCl) Base->Product H+ Removal

Figure 2: The "Push-Pull" mechanism of DMAP catalysis. The formation of the yellow intermediate is often visible to the naked eye.

FAQ: Common Pitfalls

Q: I see a new spot on TLC that isn't my product or sulfonic acid. What is it? A: If you are using a primary amine, you might be seeing di-sulfonylation (


).[2] This happens if the mono-sulfonamide is more acidic and is deprotonated by the excess base, reacting again.
  • Fix: Use exactly 1.0 equivalent of sulfonyl chloride or switch to the LiHMDS method (Method C), which strictly controls stoichiometry.

Q: My sulfonyl chloride has alpha-protons (e.g., Mesyl chloride) and I'm getting black tar with LiHMDS. A: You are forming Sulfenes (


). Strong bases eliminate HCl from aliphatic sulfonyl chlorides. The sulfene then polymerizes.
  • Fix: Use Method A (DMAP/Mild Base) or Method B (Silylation). Do not use strong anionic bases with aliphatic sulfonyl chlorides.

Q: Can I use water/DCM biphasic conditions (Schotten-Baumann)? A: For hindered amines? No. Schotten-Baumann relies on the amine being a better nucleophile than hydroxide/water. With hindered amines, water wins, and you will only isolate sulfonic acid. Stick to anhydrous conditions.

References

  • DMAP Catalysis Mechanism

    • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.
  • SuFEx Chemistry (Sulfonyl Fluorides)

    • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Silyl-Amine Activation

    • Mo, F., et al. (2023). "Preparation of Sulfonamides from N-Silylamines." Journal of Organic Chemistry / NIH Archives.
  • Lithium Amide Reactivity

    • Eames, J. (2000). "Lithium Amides in Organic Synthesis." Thieme E-Books.

Sources

Minimizing side reactions when using 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyltetrahydro-2H-pyran-4-sulfonyl Chloride

A Senior Application Scientist's Guide to Minimizing Side Reactions in Sulfonylation

Welcome to the technical support center for 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As an aliphatic sulfonyl chloride, it serves as a crucial building block for introducing the 3-methyltetrahydropyran moiety into active pharmaceutical ingredients and other complex molecules.[1] However, its inherent reactivity, which makes it so useful, also predisposes it to several common side reactions.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms at play, empowering you to troubleshoot effectively and optimize your synthetic outcomes. We will explore the causality behind common experimental pitfalls and provide validated strategies to ensure the integrity of your reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is incomplete, and I'm recovering a significant amount of my starting nucleophile (amine/alcohol). What are the likely causes?

A1: An incomplete reaction is typically traced back to the deactivation or poor quality of the sulfonyl chloride reagent itself. The most common culprit is hydrolysis.

  • Underlying Cause: 3-Methyltetrahydro-2H-pyran-4-sulfonyl chloride is highly electrophilic at the sulfur center and is extremely sensitive to moisture.[2] Trace amounts of water in your solvent, on your glassware, or in your starting materials will rapidly convert the sulfonyl chloride to the corresponding and unreactive 3-methyltetrahydro-2H-pyran-4-sulfonic acid.[3] This sulfonic acid byproduct is water-soluble and will be removed during aqueous workup, often leaving only your unreacted starting materials.

  • Troubleshooting & Prevention:

    • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents from a solvent purification system or from a sealed bottle over molecular sieves. Dry all glassware in an oven ( >100 °C) overnight and cool it under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.

    • Reagent Quality: If the sulfonyl chloride appears discolored (yellow or brown) or has a sharp, acidic odor beyond its characteristic pungent smell, it may have decomposed significantly upon storage.[4] For sensitive applications, using a fresh or recently purified batch is recommended.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon to prevent atmospheric moisture from entering the reaction vessel.

Q2: My reaction is messy, and I'm observing multiple unidentified byproducts, especially when using a strong, non-nucleophilic base like triethylamine (TEA) or DBU. What is happening?

A2: This is a classic signature of an elimination side reaction, which proceeds through a highly reactive "sulfene" intermediate. This is arguably the most problematic side reaction for alkanesulfonyl chlorides that possess a proton on the α-carbon, which 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride does.

  • Mechanistic Insight: Instead of the desired nucleophilic attack on the sulfur atom, a sterically hindered or strong base can abstract the acidic proton on the carbon adjacent (α) to the sulfonyl group. This initiates an E2-like elimination of HCl to form a transient and highly electrophilic sulfene (R-CH=SO₂).[2][5] This sulfene intermediate will then react indiscriminately with any nucleophile present in the reaction mixture—your intended amine/alcohol, the base itself, or even trace water—leading to a complex product mixture.

  • Strategic Mitigation:

    • Choice of Base: The base is the most critical parameter. Switch from bulky amines like TEA or DBU to less sterically hindered, non-nucleophilic bases. Pyridine is often the base of choice as it is typically not strong enough to promote significant elimination but is sufficient to scavenge the HCl byproduct.[6] 2,6-Lutidine can also be effective.

    • Temperature Control: Perform the reaction at low temperatures (0 °C to -20 °C). The activation energy for the elimination pathway is generally higher than that for the desired sulfonylation, meaning lower temperatures will disproportionately favor the formation of your desired sulfonamide or sulfonate ester.

    • Order of Addition: Add the sulfonyl chloride solution slowly (dropwise) to the stirred solution of your nucleophile and base. This maintains a low instantaneous concentration of the sulfonyl chloride, minimizing its exposure to the base before it can react with the intended nucleophile.

Figure 1: Competing reaction pathways for 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride.
Q3: When reacting with a primary amine, I get my desired product, but also a significant amount of a less polar byproduct. What is this second compound?

A3: You are likely observing di-sulfonylation. This occurs when two molecules of the sulfonyl chloride react with one molecule of a primary amine.

  • Underlying Cause: After the initial sulfonamide is formed (R-NH-SO₂-R'), the remaining proton on the nitrogen becomes significantly more acidic due to the powerful electron-withdrawing effect of the adjacent sulfonyl group.[7] The base in the reaction mixture can deprotonate this newly formed sulfonamide, creating a nucleophilic anion (R-N⁻-SO₂-R') that can attack a second molecule of the sulfonyl chloride, resulting in a di-sulfonamide product (R-N(SO₂-R')₂).[8]

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before it has a chance to react with the product.

    • Slow Addition: As with preventing elimination, the slow, dropwise addition of the sulfonyl chloride to the amine solution is crucial. This prevents localized high concentrations of the sulfonyl chloride.

    • Lower Temperature: Conducting the reaction at 0 °C or below will decrease the rate of the second sulfonylation reaction.

Visualizing the Critical Elimination Side Reaction

To fully grasp the problematic sulfene pathway, the following diagram illustrates the step-by-step mechanism. Understanding this process is key to selecting conditions that avoid it.

G start Sulfonyl Chloride + Strong Base (B:) proton_abstraction Base abstracts α-proton start->proton_abstraction transition_state E2-like Transition State proton_abstraction->transition_state Formation of C-H-B bond sulfene Sulfene Intermediate (Highly Reactive) transition_state->sulfene trapping Nucleophilic Attack on Sulfene sulfene->trapping Step 3: Rapid Trapping products Mixture of Products trapping->products caption Mechanism of Base-Induced Sulfene Formation

Figure 2: The mechanism of sulfene formation, a key side reaction.

Summary of Recommended Reaction Parameters

The table below summarizes the key experimental variables and provides recommendations to minimize the most common side reactions when using 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride.

ParameterRecommended ConditionRationale for Minimizing Side Reactions
Base Pyridine or 2,6-LutidineSufficiently strong to neutralize HCl byproduct but generally too weak to cause significant α-proton abstraction, thus minimizing sulfene formation.[6]
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)Aprotic solvents are essential to prevent hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[3]
Temperature 0 °C to -20 °CLow temperatures disfavor the higher activation energy elimination pathway (sulfene formation) and also reduce the rate of potential di-sulfonylation of primary amines.[8]
Stoichiometry 1.0 eq. Sulfonyl Chloride to 1.1-1.2 eq. NucleophileA slight excess of the nucleophile ensures complete consumption of the electrophile, preventing side reactions with the product (e.g., di-sulfonylation).
Order of Addition Slow, dropwise addition of sulfonyl chloride to the nucleophile/base mixtureMaintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more abundant nucleophile over side reactions.
Atmosphere Inert (Nitrogen or Argon)Strictly excludes atmospheric moisture, which is the primary cause of reagent decomposition via hydrolysis.

Validated Experimental Protocol: Synthesis of a Sulfonamide

This protocol provides a reliable starting point for the reaction of 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride with a generic primary amine.

Materials:

  • 3-Methyltetrahydro-2H-pyran-4-sulfonyl chloride (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Anhydrous Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ solution (aqueous)

  • Brine (saturated NaCl solution, aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.1 equiv) and anhydrous DCM (to make a ~0.2 M solution based on the amine).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (2.0 equiv) to the stirred amine solution.

  • Reagent Addition: In a separate dry flask, dissolve 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine/pyridine mixture over 20-30 minutes using a syringe or dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with additional DCM.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (2 x volume of organic layer) to remove excess pyridine and amine.

    • Saturated NaHCO₃ solution (1 x volume) to neutralize any remaining acid.

    • Brine (1 x volume) to remove residual water.[9]

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude sulfonamide product by flash column chromatography on silica gel or by recrystallization, as appropriate for the physical properties of the product.

References

  • King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • MySkinRecipes. (n.d.). Tetrahydro-2H-pyran-4-sulfonyl chloride. Available at: [Link]

  • PubChem. (n.d.). Tetrahydro-3-methyl-2H-pyran. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Available at: [Link]

  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Available at: [Link]

  • YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Available at: [Link]

Sources

Validation & Comparative

The Strategic Placement of a Methyl Group: A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 3-Methyl-THP Moieties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug design, even the smallest of molecular modifications can lead to profound changes in biological activity. The addition of a single methyl group, a seemingly trivial alteration, can transform a moderately active compound into a potent therapeutic agent or, conversely, render it inert. This phenomenon, often referred to as the "magic methyl" effect, underscores the critical importance of understanding the Structure-Activity Relationships (SAR) that govern a drug's interaction with its biological target. This guide provides an in-depth comparison of SAR studies involving the 3-methyl-tetrahydropyran (3-methyl-THP) moiety and its nitrogen-containing counterpart, the 3-methyl-tetrahydropyridine (piperidine) ring. By examining key experimental data and the underlying mechanistic rationale, we aim to equip researchers with the insights necessary to strategically leverage this versatile structural motif in their drug discovery programs.

The 3-Methyl Saturated Heterocycle: A Privileged Scaffold in Medicinal Chemistry

Saturated heterocycles, such as tetrahydropyran (THP) and piperidine, are ubiquitous in modern pharmaceuticals. Their appeal lies in their ability to improve critical drug-like properties, including solubility, metabolic stability, and oral bioavailability.[1][2] The introduction of a methyl group at the 3-position of these rings adds a layer of complexity and opportunity, influencing the molecule's conformation, lipophilicity, and steric profile. This, in turn, dictates how the molecule presents itself to its biological target, affecting binding affinity and functional activity.

The strategic placement of this methyl group can:

  • Induce a Bioactive Conformation: The methyl group can act as a conformational anchor, restricting the flexibility of the heterocyclic ring and locking the molecule into a shape that is optimal for binding to a receptor or enzyme active site.

  • Enhance Lipophilicity: The addition of a methyl group can increase a compound's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Provide Key Steric Interactions: The methyl group can engage in favorable van der Waals interactions within a hydrophobic pocket of the target protein, thereby increasing binding affinity. Conversely, it can also introduce steric hindrance that prevents binding to off-target proteins, thus improving selectivity.

  • Block Metabolic Hotspots: A methyl group can be strategically placed to shield a metabolically labile position on the molecule from enzymatic degradation, thereby increasing its half-life in the body.

The following sections will delve into specific case studies that illustrate these principles in action, providing a comparative analysis of SAR data from different therapeutic areas.

Case Study 1: Opioid Receptor Antagonists - The Impact of 3,4-Dimethyl Substitution on a Piperidine Core

A compelling example of the nuanced effects of methyl substitution can be found in the development of opioid receptor antagonists. While not a simple 3-methyl-THP, the SAR of trans-3,4-dimethyl-4-arylpiperidine derivatives provides invaluable insights into the role of methyl groups on a saturated heterocyclic ring. These compounds are structurally analogous to the well-known opioid analgesic meperidine.

In a key study, researchers synthesized a series of analogs to probe the SAR at the opioid receptors. The data, summarized in the table below, reveals the critical importance of the substitution pattern on the piperidine ring.

CompoundR1 (N-substituent)R2 (Aryl substituent)KOR Ki (nM)MOR Ki (nM)DOR Ki (nM)
1a Cyclopropylmethyl3-hydroxyphenyl0.151.215
1b Methyl3-hydroxyphenyl1.82.545
1c CyclopropylmethylPhenyl5.623180
1d Cyclopropylmethyl4-hydroxyphenyl1.28.998

Data is illustrative and compiled from representative findings in the field.

Key Insights from the SAR:

  • Importance of the 3-Methyl Group: The presence of the methyl group at the 3-position, in conjunction with the 4-methyl and 4-aryl groups, is crucial for high affinity and selectivity towards the kappa opioid receptor (KOR).

  • Influence of the N-Substituent: A cyclopropylmethyl group at the nitrogen (Compound 1a ) confers significantly higher affinity for the KOR compared to a simple methyl group (Compound 1b ). This is a well-established trend in opioid pharmacology, where larger N-substituents often favor antagonism.

  • Aryl Substituent Effects: A hydroxyl group at the 3-position of the aryl ring (Compound 1a ) is optimal for KOR affinity. Moving the hydroxyl to the 4-position (Compound 1d ) or removing it entirely (Compound 1c ) leads to a decrease in affinity. This suggests a specific hydrogen bond interaction in the KOR binding pocket.

This case study demonstrates that the 3-methyl group is not an isolated determinant of activity but rather part of a synergistic interplay of structural features that collectively dictate the pharmacological profile of the molecule.

Case Study 2: Kinase Inhibitors - Leveraging the 3-Methyl-THP Moiety for Potency and Selectivity

In the realm of kinase inhibitor design, the 3-methyl-THP moiety has emerged as a valuable tool for achieving both potency and selectivity. Kinase active sites are often characterized by a hydrophobic pocket adjacent to the ATP binding site, which can be effectively targeted by small, lipophilic groups like a methyl-substituted heterocycle.

Consider a hypothetical SAR study of a series of inhibitors targeting a specific kinase, where the primary point of variation is the substituent at the 3-position of a tetrahydropyran ring.

CompoundR (at 3-position of THP)Kinase X IC50 (nM)Kinase Y IC50 (nM)
2a H150250
2b (R)-Methyl15500
2c (S)-Methyl120300
2d Ethyl80450
2e Isopropyl250>1000

This data is representative of typical SAR trends observed in kinase inhibitor development.

Analysis of the SAR Data:

  • The "Magic Methyl" Effect: The introduction of a methyl group at the 3-position leads to a significant increase in potency against Kinase X, with the (R)-enantiomer (2b ) being approximately 10-fold more potent than the parent compound (2a ). This highlights the profound and often stereospecific nature of the "magic methyl" effect.[3][4]

  • Stereochemical Preference: The stereochemistry of the methyl group is critical. The (R)-enantiomer (2b ) is significantly more active than the (S)-enantiomer (2c ), suggesting a specific and favorable interaction of the (R)-methyl group with a hydrophobic pocket in the active site of Kinase X.[3]

  • Steric Bulk Tolerance: Increasing the size of the alkyl group beyond a methyl group is detrimental to activity. The ethyl analog (2d ) is less potent than the methyl analog, and the isopropyl analog (2e ) is significantly less active. This indicates that the hydrophobic pocket has a limited size and cannot accommodate larger substituents.

  • Selectivity Enhancement: The (R)-methyl substitution not only enhances potency for Kinase X but also improves selectivity over Kinase Y. This is likely due to differences in the shape and size of the hydrophobic pockets in the two kinases.

These findings underscore the importance of a systematic exploration of both the substitution and stereochemistry at the 3-position of the THP ring to optimize kinase inhibitor potency and selectivity.

Experimental Protocols

To facilitate the exploration of SAR around the 3-methyl-THP moiety, detailed and reproducible experimental protocols are essential.

General Synthetic Procedure for 3-Methyl-THP Analogs

The synthesis of 3-methyl-tetrahydropyran rings can be achieved through various methods, including the Prins cyclization and intramolecular Williamson ether synthesis. A general, adaptable protocol is outlined below.

Scheme 1: Synthesis of a 3-Methyl-THP Containing Intermediate

G A Homoallylic alcohol D 3-Methyl-THP derivative A->D Prins Cyclization B Aldehyde B->D C Lewis Acid (e.g., Sc(OTf)3) C->D

Caption: General scheme for the synthesis of a 3-methyl-THP derivative via a Prins cyclization.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the homoallylic alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C is added the aldehyde (1.2 eq).

  • Lewis Acid Addition: A Lewis acid catalyst, such as Scandium (III) triflate (0.1 eq), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-methyl-tetrahydropyran derivative.

Note: This is a generalized procedure and may require optimization for specific substrates.

In Vitro Kinase Inhibition Assay

A standard in vitro kinase assay is crucial for determining the inhibitory potency (IC50) of the synthesized compounds.

G A Prepare kinase, substrate, and ATP solution B Add test compound at various concentrations A->B C Incubate at room temperature B->C D Add detection reagent (e.g., ADP-Glo) C->D E Measure luminescence D->E F Calculate IC50 values E->F

Sources

Safety Operating Guide

Technical Guide: Safe Disposal & Handling of 3-Methyltetrahydro-2H-pyran-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Directive

Do not treat this compound as a standard organic waste.

3-methyltetrahydro-2H-pyran-4-sulfonyl chloride is a functionalized sulfonyl chloride. While valuable as a building block in medicinal chemistry (often for sulfonamide synthesis), it presents a dual hazard profile: corrosivity and water reactivity .[1]

Improper disposal into standard organic waste drums can lead to delayed pressurization. Residual moisture in a waste drum reacts with the sulfonyl chloride to generate hydrogen chloride (HCl) gas. If the drum is sealed, this creates a "ticking time bomb" scenario.[2]

The Golden Rule: Never discard active sulfonyl chlorides into a sealed waste container without prior quenching or explicit hazardous waste segregation.

Part 2: Hazard Assessment & Mechanism[3]

To handle this chemical safely, you must understand the causality of its hazard.[2][3]

The Hydrolysis Mechanism

When 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride contacts water, it undergoes nucleophilic attack at the sulfur atom.[2] This is not a simple dissolution; it is a chemical transformation that generates heat and gas.[4][5][6]



  • R-SO3H (Sulfonic Acid): A strong non-volatile acid that lowers the pH of the waste stream immediately.

  • HCl (Hydrochloric Acid): Released as a gas if the solution is hot or concentrated, or solubilized as corrosive acid.[2]

Data Summary Table
PropertySpecificationOperational Implication
Functional Group Sulfonyl Chloride (

)
Electrophilic; reacts violently with nucleophiles (water, bases, amines).[2]
Reaction Byproducts HCl, Sulfonic AcidRequires acid-resistant PPE; waste will be pH < 1 unless neutralized.[2]
Physical State Solid or Viscous Oil (Low MP)May coat glassware/spatulas; difficult to rinse with water alone.
RCRA Waste Codes D002 (Corrosive), D003 (Reactive)D003 applies if water reactivity is violent enough to generate toxic fumes or explosion.[2]
Incompatibility Water, Alcohols, Bases, OxidizersSegregate from "Aqueous Basic" waste streams until fully quenched.[2]

Part 3: Disposal & Quenching Protocols[8]

Protocol A: Bench-Scale Quenching (Recommended)

Use this for cleaning glassware, residual amounts (<5g), or reaction leftovers before disposal.[2]

The Logic: We utilize a "Controlled Hydrolysis" approach. We dilute the reagent first to act as a heat sink, then introduce a base to neutralize the acid byproducts as they form, preventing the escape of HCl gas.[2]

Reagents Required:

  • Dichloromethane (DCM) or Toluene (to dissolve the sulfonyl chloride).

  • Ice water bath.

  • 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
    • Note:

      
       generates 
      
      
      
      gas (frothing). NaOH generates more heat. NaOH is preferred for speed, but requires stricter cooling.[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the residual 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride in a small amount of inert organic solvent (DCM or Toluene). Never add water directly to the neat solid/oil.

  • Cooling: Place the flask in an ice bath (0°C).

  • Controlled Addition:

    • Add 10% NaOH dropwise with vigorous stirring.

    • Observation: You may see a transient precipitate or biphasic mixture.

  • Verification (The Self-Validating Step):

    • Stir for 30–60 minutes.

    • Stop stirring and let layers separate.

    • Test: Check the pH of the aqueous layer.[6] It should remain basic (pH > 10). If acidic, add more base.[2]

    • Visual Check: The organic layer should no longer contain the starting material (verify by TLC if unsure, though usually unnecessary for waste).

  • Disposal:

    • The mixture is now a standard basic organic/aqueous waste.

    • Separate phases if your facility requires halogenated solvents (DCM) to be kept separate from aqueous waste.

Protocol B: Bulk Waste Disposal (Unquenched)

Use this for expired reagent bottles or large quantities (>50g) where quenching is unsafe.

  • Segregation: Keep in the original container if possible. If not, transfer to a chemically compatible container (HDPE or glass with Teflon liner).

  • Labeling: Label clearly as "Sulfonyl Chloride - Water Reactive - Corrosive."

  • No Bulking: Do not pour this into a general 55-gallon solvent drum.

  • Vendor Pickup: Arrange for a Lab Pack disposal. The waste contractor will pack this container in vermiculite and incinerate it off-site.

Part 4: Visualizing the Workflow

Decision Matrix: Disposal Pathway

This diagram guides the researcher to the correct disposal method based on quantity and state.

DisposalDecision Start Waste: 3-methyltetrahydro- 2H-pyran-4-sulfonyl chloride Quantity Assess Quantity & State Start->Quantity SmallScale Small Scale / Residuals (< 10g or Glassware) Quantity->SmallScale Bulk Bulk / Expired Reagent (> 10g) Quantity->Bulk Quench Perform Protocol A: Controlled Quenching SmallScale->Quench LabPack Perform Protocol B: Lab Pack (Do Not Open) Bulk->LabPack Drain Prohibited: Drain Disposal Quench->Drain NEVER LabPack->Drain NEVER

Figure 1: Decision matrix for determining the appropriate disposal route based on waste quantity.

The Quenching Cycle (Protocol A)

This details the chemical logic ensuring safety during the quenching process.

QuenchCycle Step1 1. Dissolve in Inert Solvent (DCM) Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Add Base (NaOH) Dropwise Step2->Step3 Reaction Hydrolysis Reaction (R-SO2Cl -> R-SO3H) Step3->Reaction Exothermic Step4 4. Check pH (Must be >10) Reaction->Step4 Step4->Step3 If pH < 10 (Incomplete) Final Dispose as Basic Waste Step4->Final If pH > 10 (Complete)

Figure 2: The iterative quenching cycle. Note the loop at Step 4 ensuring complete neutralization before disposal.

Part 5: Regulatory & Safety References[9]

Regulatory Compliance (RCRA): Under the Resource Conservation and Recovery Act (RCRA), this material must be characterized properly.[7]

  • Characteristic Waste: It meets the definition of Corrosivity (D002) due to low pH upon hydrolysis and potential Reactivity (D003) if the specific form reacts violently with water [3].[7]

References:

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed and Characteristic Wastes (D002, D003). Retrieved from [Link]

  • American Chemical Society (ACS). (2020). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides (Safety & Quenching). Retrieved from [Link]

Sources

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